p-Cresol

描述

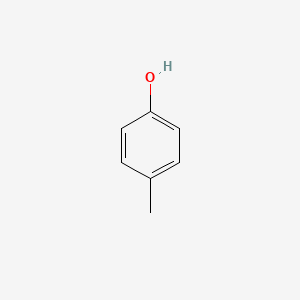

Structure

3D Structure

属性

IUPAC Name |

4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-34-5, Array | |

| Record name | Phenol, 4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021869 | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystalline solid [Note: A liquid above 95 degees F] | |

CAS No. |

106-44-5, 1319-77-3, 2876-02-0 | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |

| Record name | P-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

P Cresol: Genesis and Biotransformation in Biological Systems

Microbial Metabolism and Production of p-Cresol (B1678582)

The production of this compound in biological systems is primarily attributed to the metabolic activities of the gut microbiota. This process involves the fermentation of specific aromatic amino acids.

Role of Gut Microbiota in this compound Production

The gut microbiota plays a crucial role in the generation of this compound. This compound is one of many metabolites produced by gut bacteria. The microbial composition of the intestinal microbiota exhibits significant diversity in terms of species and, consequently, metabolic potential.

Microbial Fermentation of Aromatic Amino Acids (Tyrosine and Phenylalanine)

This compound is produced by the microbial metabolism of the aromatic amino acids tyrosine and phenylalanine in the colon. Predominantly in the distal part of the colon, these amino acids are converted into phenolic compounds, including this compound, through a series of deamination, transamination, and decarboxylation reactions catalyzed by bacterial fermentation. While both phenylalanine and tyrosine can serve as precursors, this compound is predominantly formed by tyrosine-fermenting bacteria. The conversion of tyrosine to this compound often proceeds via the intermediate para-hydroxyphenylacetate (p-HPA).

Specific Bacterial Species and Their Contribution to this compound Synthesis

Numerous bacterial species within the gut are capable of producing this compound. Studies have identified certain species as primary producers, generating significantly higher levels of this compound compared to others.

Based on research findings, several bacterial species have been identified as notable this compound producers:

| Bacterial Species | This compound Production Level (in vitro) | Notes | Source |

| Blautia hydrogenotrophica | ≥100 µM | Identified as a major this compound producer. | |

| Clostridioides difficile | High levels | Produces significantly higher levels than many other gut bacteria. Can produce this compound via tyrosine fermentation or exogenous p-HPA. | |

| Olsenella ulli | ≥100 µM | Identified as a major this compound producer. | |

| Romboutsia lituseburensis | ≥100 µM | Identified as a major this compound producer. |

These four species (Blautia hydrogenotrophica, Clostridioides difficile, Olsenella ulli, and Romboutsia lituseburensis) have been reported to generate this compound at levels at least 100 times higher than many other this compound-producing bacteria in the gut.

Blautia hydrogenotrophica

Blautia hydrogenotrophica is among the bacterial strains identified as a major producer of this compound, capable of producing concentrations of 100 µM or more in vitro. Genomic analysis suggests that B. hydrogenotrophica may utilize Hpd-dependent pathways for this compound production.

Clostridioides difficile

Clostridioides difficile is well-known for its ability to produce high levels of this compound, an unusual characteristic among gut bacteria. This production can occur through the fermentation of tyrosine via the intermediate p-HPA or through the uptake and turnover of exogenous p-HPA. The conversion of p-HPA to this compound is mediated by the HpdBCA decarboxylase, encoded by the hpdBCA operon. The ability to produce this compound provides C. difficile with a competitive advantage over other gut commensal species, particularly Gram-negative bacteria, which are more susceptible to this compound's effects. Different strains of C. difficile show variations in this compound production efficiency from tyrosine fermentation. For instance, representatives of clade 3 (CD305) and clade 5 (M120) produced the highest levels of this compound via tyrosine metabolism in one study. Strain CD305 produced 17.6 µM at 4 hours and 42.2 µM at 8 hours.

Olsenella ulli

Olsenella ulli is another bacterial species that has been identified as a significant producer of this compound, with studies showing it can produce this compound at concentrations of 100 µM or higher. O. ulli is predicted to harbor homologs of enzymes like ThiH or Hpd, which are involved in the final steps of this compound production.

Other Potential Producers

Beyond well-established producers, several other bacterial genera have been identified as potential contributors to this compound synthesis. Studies investigating the microbial communities in environments such as the pit mud of strong-aroma type Baijiu have correlated the presence of specific bacteria with this compound production. These include Dorea, Sporanaerobacter, Tepidimicrobium, Tissierella Soehngenia, Clostridium species, Sedimentibacter, Proteiniborus, Ruminococcus, and Lutispora. dsmz.demetabolon.com Research indicates that these genera can act as potential this compound producers when grown in media containing specific carbon sources. dsmz.demetabolon.com For instance, in a glucose-rich medium, Dorea, Sporanaerobacter, Tepidimicrobium, Tissierella Soehngenia, Clostridium, and Sedimentibacter showed significant correlation with this compound production. dsmz.demetabolon.com In ethanol-containing media, Proteiniborus, Ruminococcus, and Sporanaerobacter were correlated, while Lutispora and Tepidimicrobium were linked to this compound production in media with lactic acid. dsmz.demetabolon.com

Other studies focusing on intestinal bacteria have also identified a range of this compound producers. A screening of 153 bacterial strains from 44 genera, primarily from the human gut, found that 55 strains exhibited this compound-producing activity. fishersci.caiarc.fr Phylogenetic analysis revealed that this compound-producing bacteria were present within the Coriobacteriaceae and Clostridium clusters XI and XIVa. fishersci.caiarc.fr Genera such as Clostridium, Faecalibacterium, Eubacterium, Anaerostipes, Ruminococcus, Bacteroides, and Bifidobacterium have also been noted as producers of this compound from tyrosine degradation. fishersci.ptflybase.org

Here is a table summarizing some potential microbial producers and their correlation with this compound production in different media:

| Genus | Glucose Medium Correlation | Ethanol (B145695) Medium Correlation | Lactic Acid Medium Correlation |

| Dorea | Significant | ||

| Sporanaerobacter | Significant | Significant | |

| Tepidimicrobium | Significant | Significant | |

| Tissierella Soehngenia | Significant | ||

| Clostridium species | Significant | ||

| Sedimentibacter | Significant | ||

| Proteiniborus | Significant | ||

| Ruminococcus | Significant | ||

| Lutispora | Significant |

Data based on correlations observed in a study using different carbon sources. dsmz.demetabolon.com

Intermediate Metabolites in Microbial this compound Synthesis

The microbial synthesis of this compound primarily originates from the metabolism of the aromatic amino acid L-tyrosine. fishersci.caiarc.frfishersci.ptfishersci.co.ukthegoodscentscompany.comthegoodscentscompany.com This bioconversion involves a series of intermediate metabolites. Key intermediates predicted or identified in this pathway include 4-hydroxyphenylpyruvate, 4-hydroxyphenyllactate, 3-(p-hydroxyphenyl)propionate, and 4-hydroxyphenylacetate. dsmz.defishersci.caiarc.frfishersci.ptthegoodscentscompany.com

Specifically, 4-hydroxyphenylacetic acid has been identified as a direct precursor to this compound in certain bacterial species, including Clostridium and Olsenella. wikipedia.orgfishersci.at The conversion of L-tyrosine to this compound can occur through pathways involving the transamination of tyrosine to 4-hydroxyphenylpyruvic acid, followed by oxidation to 4-hydroxyphenylacetic acid, and subsequent decarboxylation to this compound. fishersci.ptflybase.org Alternatively, some pathways may involve the direct cleavage of the Cα–Cβ bond of tyrosine, catalyzed by tyrosine lyase. fishersci.caiarc.frfishersci.pt

Studies screening intestinal bacteria have utilized media supplemented with tyrosine and its predicted metabolic intermediates (4-hydroxyphenylpyruvate, DL-4-hydroxyphenyllactate, 3-(p-hydroxyphenyl)propionate, 4-hydroxyphenylacetate, and 4-hydroxybenzoate) to identify this compound producers. fishersci.caiarc.fr Genomic analysis of these producers has predicted the presence of enzymes like p-hydroxyphenylacetate decarboxylase or tyrosine lyase, supporting the involvement of these intermediates and pathways. fishersci.caiarc.fr

Influence of Carbon Sources on this compound Producing Microbiota

The availability and type of carbon sources significantly influence the structure and metabolic activity of this compound producing microbiota. dsmz.demetabolon.com Different carbon substrates can favor the growth and this compound production capabilities of specific bacterial populations. dsmz.demetabolon.com

Glucose as a Preferred Carbon Source

Research indicates that glucose often serves as a preferred carbon source for this compound producing microbiota, leading to higher levels of this compound production compared to other carbon sources like ethanol or lactic acid. dsmz.demetabolon.com In studies examining microbial communities, the presence of glucose has been associated with a microbial structure that favors the activity of this compound producers. dsmz.demetabolon.com

Lactic Acid as an Inhibitor of this compound Production

Conversely, lactic acid has been shown to have an inhibitory effect on this compound production by certain microbiota. dsmz.demetabolon.com Studies have demonstrated that media containing lactic acid result in the lowest production of this compound compared to media with glucose or ethanol. dsmz.demetabolon.com This suggests that lactic acid, a common bacterial metabolite, can modulate the activity of this compound producing bacteria.

Biologically Mediated Production in Environmental Contexts

This compound can also be produced through biologically mediated processes in various environmental contexts, notably in groundwater. wikipedia.orguni.luguidetopharmacology.orgwikipedia.org This production can occur as an unintended consequence of in situ bioremediation strategies, particularly those involving the injection of fermentable substrates to stimulate anaerobic microbial activity for the treatment of contaminants like chlorinated solvents. wikipedia.orgguidetopharmacology.orgwikipedia.org

Studies conducted at sites undergoing enhanced anaerobic bioremediation have observed the transient accumulation of this compound in groundwater following the injection of substrates such as agricultural feed-grade cane molasses. wikipedia.orgguidetopharmacology.orgwikipedia.org Laboratory enrichment cultures established with groundwater from such sites have demonstrated the capacity of indigenous microbial communities to produce this compound when supplied with precursors like L-tyrosine or 4-hydroxyphenylacetic acid. wikipedia.orguni.luwikipedia.org Experiments with 4-hydroxyphenylacetic acid have shown approximately stoichiometric conversion to this compound in these cultures. uni.lu The anaerobic transformation of proteins from biomass generated after the addition of fermentable substrates is believed to provide the necessary aromatic amino acid precursors for this this compound biogenesis in groundwater. wikipedia.orgwikipedia.org

Human and Animal Biotransformation and Detoxification Pathways

In humans and animals, this compound absorbed from microbial production in the gut undergoes significant biotransformation, primarily as a detoxification mechanism. The main pathways involve conjugation reactions, leading to the formation of more water-soluble compounds that can be more easily excreted. flybase.orgfishersci.co.ukthegoodscentscompany.comwikipedia.orgfishersci.bethegoodscentscompany.com

The primary biotransformation routes for this compound are sulfation and glucuronidation. flybase.orgfishersci.co.ukthegoodscentscompany.comwikipedia.orgfishersci.bethegoodscentscompany.com These processes occur predominantly in the colonocytes and the liver. flybase.orgfishersci.co.ukwikipedia.org Sulfation results in the formation of p-cresyl sulfate (B86663), while glucuronidation leads to the production of p-cresyl glucuronide. fishersci.co.ukthegoodscentscompany.comwikipedia.orgfishersci.bethegoodscentscompany.com In the bloodstream, a significant portion of this compound and its sulfate conjugate is bound to albumin. thegoodscentscompany.com The conjugated forms, particularly p-cresyl sulfate, are considered uremic toxins and are associated with various health implications, especially in individuals with impaired kidney function. flybase.orgfishersci.co.ukthegoodscentscompany.comwikipedia.orgthegoodscentscompany.com

While conjugation is the major detoxification route, other metabolic transformations of this compound have also been investigated, including ring oxidation mediated by cytochrome P450 enzymes in the liver. fishersci.se However, conjugation pathways, particularly sulfation catalyzed by sulfotransferases like SULT1A1 in humans, are the predominant mechanisms for facilitating the elimination of this compound from the body, primarily via urinary excretion. flybase.orgfishersci.co.ukthegoodscentscompany.comfishersci.sethegoodscentscompany.com

Here is a table summarizing the main human and animal biotransformation products of this compound:

| Biotransformation Product | Pathway | Location |

| p-Cresyl Sulfate | Sulfation | Colonocytes, Liver |

| p-Cresyl Glucuronide | Glucuronidation | Colonocytes, Liver |

| Albumin-bound this compound | Binding | Bloodstream |

| Albumin-bound p-Cresyl Sulfate | Binding | Bloodstream |

Sulfation Pathway (Formation of this compound Sulfate, pCS)

The sulfation pathway is a major route for this compound metabolism in the host. This process involves the conjugation of this compound with a sulfate group, leading to the formation of this compound sulfate (pCS), also known as p-cresyl sulfate. biocrates.comcaymanchem.com This phase II detoxification mechanism primarily occurs in the liver, although it can also take place to a lesser extent in colonic epithelial cells. researchgate.net The reaction is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 identified as a significant contributor to this compound sulfate formation in human liver cytosols. researchgate.net The sulfation of this compound increases its water solubility, facilitating its elimination from the body. biocrates.com

Glucuronidation Pathway (Formation of this compound Glucuronide, pCG)

Another important metabolic pathway for this compound is glucuronidation, which results in the formation of this compound glucuronide (pCG). hmdb.ca This process involves the conjugation of this compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. caymanchem.com Studies utilizing recombinant human UGTs have shown that UGT1A6 and UGT1A9 exhibit the highest catalytic activities in the formation of this compound glucuronide. researchgate.net UGT1A6 is identified as the predominant enzyme responsible for pCG production in pooled human liver microsomes. researchgate.net While sulfation is generally considered the predominant pathway under typical conditions, glucuronidation can become more significant at higher this compound concentrations. researchgate.netmdpi.com pCG is typically excreted in the urine. hmdb.ca

Albumin Binding of this compound and its Conjugates

Both this compound and its conjugated metabolites, pCS and pCG, are known to bind to human serum albumin (HSA) in a reversible manner. acs.orgacs.orgfrontiersin.orgresearchgate.net This binding establishes an equilibrium between the bound and free fractions in the blood. researchgate.net Studies using microcalorimetry have confirmed the protein binding of this compound and pCS to HSA. acs.orgacs.orgresearchgate.netnih.gov The affinity of these molecules for HSA is reported to be moderate at 25°C and becomes relatively weaker at physiological temperature (37°C). acs.orgacs.orgresearchgate.netnih.gov The binding primarily involves van der Waals interactions, and the binding sites for this compound and pCS on HSA are the same or very close. acs.orgacs.orgnih.gov A significant portion of this compound and pCS in the blood is bound to albumin, with estimates suggesting that between 88% and 95% of the total is protein-bound under normal conditions. researchgate.net However, the fraction of unbound pCS can be around 13-20% or even higher, and this unbound fraction is considered to exert toxicity. acs.orgacs.orgresearchgate.net Hypoalbuminemia can also lead to an increase in the free fraction of this compound. acs.org

Renal Excretion of this compound Conjugates

The primary route of elimination for this compound conjugates (pCS and pCG) from the body is renal excretion. oecd.orgfrontiersin.org In healthy individuals, these conjugated forms are efficiently cleared by the kidneys. biocrates.com Specifically, excretion through the kidney occurs primarily via tubular secretion, mediated by organic anion transport systems. mdpi.com However, in conditions of impaired kidney function, such as chronic kidney disease (CKD), the renal excretion of pCS and pCG is reduced, leading to their accumulation in the blood. biocrates.comfrontiersin.org This accumulation contributes to their classification as uremic toxins. biocrates.com The protein-bound nature of pCS, in particular, complicates its removal by methods like hemodialysis, as a significant portion remains bound to albumin and is not effectively filtered. biocrates.comacs.org

Interactions with Host Metabolism

This compound and its metabolites have been shown to interact with various aspects of host metabolism, potentially contributing to physiological and pathological processes.

Interference with Neurotransmitter Synthesis (e.g., dopamine (B1211576), noradrenaline)

This compound has been demonstrated to interfere with neurotransmitter synthesis, particularly affecting catecholamines like dopamine and noradrenaline. nih.govnih.gov this compound can inactivate dopamine beta-hydroxylase, the enzyme responsible for converting dopamine to noradrenaline. nih.govnih.gov Inhibition of this enzyme by this compound can lead to an accumulation of dopamine. nih.gov Elevated levels of this compound have been linked to altered brain dopamine metabolism and have been shown to exacerbate neurological disorders in animal models. nih.govescholarship.org Studies in mice have indicated that this compound administration can lead to abnormal dopamine metabolism in the reward circuitry. researchgate.net

Impact on Mitochondrial Function (e.g., ATP production, oxidative stress, glutathione (B108866) depletion)

This compound and pCS have been shown to disrupt mitochondrial function. mdpi.comresearchgate.net This disruption can manifest as impaired ATP production, increased oxidative stress, and depletion of glutathione (GSH). mdpi.comresearchgate.netnih.gov In vitro studies have demonstrated that this compound can lead to concentration-dependent increases in reactive oxygen species (ROS) and a decrease in cell viability in kidney cells. mdpi.com Renal oxidative stress induced by pCS is associated with enhanced activity of NADPH oxidase 4 (NOX4) within mitochondria and elevated intracellular hydrogen peroxide levels. mdpi.com Furthermore, this compound can be converted by certain cytochrome P450 enzymes into reactive quinone methides, which induce oxidative stress and necessitate glutathione for detoxification. mdpi.comresearchgate.net Inadequate GSH levels can result in the formation of harmful adducts with proteins. mdpi.comresearchgate.net Experiments in HepaRG cells have shown that this compound exposure leads to concentration- and time-dependent increases in oxidative stress markers, depletion of total cellular GSH, and increased cellular necrosis. researchgate.netnih.gov

Table 1: Biotransformation Pathways of this compound

| Pathway | Metabolite Formed | Enzymes Involved | Primary Location(s) |

| Sulfation | This compound Sulfate (pCS) | Sulfotransferases (SULTs), e.g., SULT1A1 | Liver, Colonic Epithelial Cells |

| Glucuronidation | This compound Glucuronide (pCG) | UDP-Glucuronosyltransferases (UGTs), e.g., UGT1A6, UGT1A9 | Liver, Intestine |

Table 2: Binding of this compound and Conjugates to Human Serum Albumin (HSA)

| Compound | Binding to HSA | Affinity at 37°C | Primary Interaction Type |

| This compound | Yes | Relatively weak | van der Waals |

| This compound Sulfate | Yes | Relatively weak | van der Waals |

| This compound Glucuronide | Yes | Reversible | Not specified in detail |

Note: Affinity described as "relatively weak" at physiological temperature based on microcalorimetry studies. acs.orgacs.orgresearchgate.netnih.gov

Table 3: Impact of this compound on Mitochondrial Function (In vitro examples)

| Effect | Observed in | Key Findings |

| Increased Oxidative Stress | Kidney cells, HepaRG cells | Concentration-dependent increase in ROS, increased DCF formation. mdpi.comresearchgate.netnih.gov |

| Glutathione Depletion | HepaRG cells | Concentration- and time-dependent decrease in total cellular GSH. researchgate.netnih.gov |

| Impaired ATP Production | Primary cultures of human hepatocytes | Significant reduction in cellular ATP concentration. nih.gov |

Effects on Gut Hormones (e.g., GLP-1, Gcg expression)

Research indicates that this compound can influence the expression and secretion of gut hormones, particularly those involved in metabolic regulation. Studies using immortalized GLUTag cells, a model for gut hormone-producing L-cells, have shown that this compound can inhibit the expression of proglucagon (Gcg), the precursor molecule for glucagon-like peptide-1 (GLP-1). nih.govresearchgate.netresearchgate.net Furthermore, this compound has been observed to reduce GLP-1 secretion in these cells, particularly when secretion is chemically induced. nih.govresearchgate.net

In vivo studies in mice have corroborated some of these findings, demonstrating that administration of this compound can reduce the transcript levels of Gcg and other gut hormones in the colon. nih.govresearchgate.net However, these studies also noted that this compound administration did not affect fasting or glucose-induced plasma GLP-1 levels in mice. nih.govresearchgate.net This suggests that while this compound may impact the potential for GLP-1 production at the genetic level in the colon, its effect on circulating GLP-1 may be less pronounced or influenced by other factors in a complex biological system.

The following table summarizes in vitro findings on the effect of this compound on Gcg expression and GLP-1 secretion in GLUTag cells:

| This compound Concentration (µM) | Gcg Expression (% of Control) | GLP-1 Secretion (% of Stimulated Control) |

| 0 | 100 | 100 |

| 100 | Inhibited (p = 0.04) nih.gov | Reduced nih.govresearchgate.net |

| 1000 | Inhibited (p = 0.07) nih.gov | Reduced nih.govresearchgate.net |

Note: Data on the exact percentage reduction in GLP-1 secretion at specific concentrations was not consistently available across sources, but studies indicate a reduction with increasing this compound levels in stimulated conditions. nih.govresearchgate.net

Modulation of Small Intestinal Transit

Evidence suggests that this compound can modulate small intestinal transit. Studies in mice have demonstrated that administration of this compound promotes faster small intestinal transit compared to control groups. nih.govresearcher.liferesearchgate.net This effect is potentially linked to the observed reduction in colonic Gcg and peptide YY (PYY) RNA expression, as GLP-1 and PYY are known to inhibit small intestinal motility. nih.gov

The relationship between gut microbiota, their metabolites like this compound, and intestinal transit time is considered bidirectional. bmj.com While microbial metabolites can influence motility, transit time also affects the composition and metabolism of the gut microbiota. bmj.com Slower intestinal transit, for instance, has been associated with increased levels of microbial protein catabolism end-products, including this compound. mdpi.com This highlights a complex interplay where this compound, as a product of microbial metabolism, may in turn influence the speed at which contents move through the small intestine.

Environmental Dynamics and Degradation of P Cresol

Sources and Environmental Occurrence

p-Cresol (B1678582) enters the environment through a combination of natural processes and anthropogenic activities. Its presence has been detected in various environmental media, including air, water (surface and groundwater), soil, and sediment. canada.canih.govcanada.ca

Industrial and Household Wastewater

Industrial activities are significant contributors to this compound in wastewater. Industries such as petrochemicals, oil refining, chemical manufacturing, and those involved in the production of pesticides, dyes, and resins can discharge effluents containing this compound. researchgate.netcsic.estpsgc-pwgsc.gc.cataylorandfrancis.com For instance, wastewater from a chemical manufacturing plant has shown this compound concentrations ranging from 70 to 150 µ g/litre . who.int Wastewater from shale oil plants has exhibited even higher concentrations, with mixed m- and this compound reaching up to 1200 µ g/litre . who.int this compound is also a common contaminant in landfill leachate, which can seep into waterways if not properly treated. wastewaterts.comresearchgate.net

Household wastewater also contains this compound, as it is a component of some household chemicals and is produced as a metabolic byproduct in humans and animals. cdc.govwikipedia.orgcanada.causgs.goviwaponline.com Studies have detected this compound in onsite wastewater (septic tank effluent) at concentrations as high as 1,300 µg/L. usgs.gov

By-products of Oil and Coal Tar Distillation

This compound is a natural component of crude oil and coal tar. cdc.govcanada.cacanada.cacortexch.com It is conventionally extracted from coal tar through fractional distillation, where it occurs alongside its isomers. analytice.comwikipedia.orgchemdad.com This process, particularly the distillation of coal tar during the production of metallurgical coke, generates coal tar as a by-product, which contains various useful compounds including cresols. ispatguru.comscispace.com Crude cresol (B1669610) mixtures obtained from coal tar distillation contain phenol (B47542), cresols, and xylenols. chemdad.com

Vehicle Exhaust and Combustion Products

Combustion processes, both natural and anthropogenic, release cresols into the atmosphere. Vehicle exhaust is a source of this compound emissions. who.intcdc.govnih.govtpsgc-pwgsc.gc.cacdc.govepa.gov Additionally, the burning of coal, wood, and municipal solid waste contributes to the presence of cresols in the air. who.intcdc.govnih.govtpsgc-pwgsc.gc.cacdc.govepa.govnih.gov Cigarette smoke also contains cresols. who.intwikipedia.orgnih.govcdc.gov People living in urban and suburban areas, near industrial facilities, or in areas where coal, oil, or wood are used for heating may be exposed to atmospheric this compound from these sources. nih.govcdc.govepa.govnih.gov

Agricultural Sources

This compound can be present in agricultural wastewater. researchgate.netmdpi.com

Presence in Food and Beverages

Cresols occur naturally in a variety of foods and beverages, although generally at low levels. who.intcdc.govcdc.govcanada.cacanada.ca They have been detected in spirit beverages, tea leaves, tomatoes, ketchup, butter, oil, and various cheeses. who.intcdc.govepa.govnih.gov

Here is a summary of this compound sources and occurrences:

| Source Category | Specific Sources | Environmental Media Primarily Affected |

| Industrial and Household Wastewater | Industrial effluents (petrochemical, oil refining, chemical, pesticide, dye, resin manufacturing), Landfill leachate, Septic tank effluent | Water |

| Oil and Coal Tar Distillation | By-product of crude oil and coal tar processing | Primarily source material, potential release to air/water during processing |

| Vehicle Exhaust and Combustion | Automobile exhaust, Burning of coal, wood, municipal solid waste, Cigarette smoke | Air |

| Agricultural Sources | Agricultural wastewater | Water |

| Food and Beverages | Natural component in certain foods and drinks | Food/Beverages (ingestion route) |

Biodegradation Pathways and Mechanisms

Biodegradation is a dominant mechanism for the breakdown of cresols, including this compound, in soil and water under aerobic conditions. nih.gov Microorganisms capable of using this compound as a sole source of carbon and energy are readily isolated from nature. jmb.or.kr Both aerobic and anaerobic biodegradation pathways for this compound have been described. jmb.or.kroup.com

Aerobic Degradation Pathways

Aerobic degradation of this compound in bacteria typically involves initial oxidation steps followed by ring cleavage and further metabolism into intermediates that can enter central metabolic pathways like the TCA cycle. jmb.or.krasm.orgresearchgate.netannualreviews.org

Initial Oxidation to 4-Methylcatechol (B155104) by Monooxygenases

In aerobic bacteria, the initial step in the degradation of this compound often involves the hydroxylation of the aromatic ring to form 4-methylcatechol. jmb.or.krpsu.edu This reaction is catalyzed by monooxygenases, which can contain either flavin or di-iron at their active site. jmb.or.kr For example, toluene (B28343) 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 is known to oxidize this compound to 4-methylcatechol. psu.edu Another enzyme, toluene/o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1, also oxidizes this compound to 4-methylcatechol. nih.gov

Meta-cleavage Pathway into TCA Cycle Intermediates

Following the formation of 4-methylcatechol, aerobic degradation commonly proceeds via a meta-cleavage pathway. jmb.or.krresearchgate.netannualreviews.orgpsu.edu In this pathway, the aromatic ring of 4-methylcatechol is cleaved by an enzyme, typically a catechol 2,3-dioxygenase, which performs extradiol fission (cleavage adjacent to the two hydroxyl groups). frontiersin.org This ring cleavage results in the formation of an intermediate, such as 2-hydroxymuconic semialdehyde in the case of catechol degradation, which is then further metabolized through a series of enzymatic steps. frontiersin.org These subsequent reactions convert the cleavage products into intermediates that can enter the tricarboxylic acid (TCA) cycle, allowing for the complete mineralization of this compound to carbon dioxide and water. jmb.or.krresearchgate.netfrontiersin.org The meta-cleavage pathway is a well-established route for the degradation of phenolic compounds in various bacteria, including Pseudomonas species. jmb.or.krresearchgate.netpsu.edufrontiersin.org

Some studies also suggest the involvement of an ortho-cleavage pathway in the degradation of this compound or its metabolites in certain microorganisms, leading to intermediates that can enter the beta-ketoadipate pathway, which also feeds into the TCA cycle. annualreviews.orgresearchgate.netresearchgate.net However, the meta-cleavage pathway initiated by the oxidation to 4-methylcatechol is a prominent route in aerobic bacterial degradation. jmb.or.krresearchgate.net

Role of this compound Methylhydroxylase (PCMH) in Pseudomonas alkylphenolia

This compound methylhydroxylase (PCMH) is a flavocytochrome enzyme that plays a key role in the initial steps of this compound degradation in some bacteria, including Pseudomonas species, under both aerobic and facultatively anaerobic conditions. asm.orgnih.govrhea-db.orgasm.org In Pseudomonas alkylphenolia, PCMH catalyzes the hydroxylation of the methyl group of this compound to form p-hydroxybenzyl alcohol, which is then further oxidized to p-hydroxybenzaldehyde. jmb.or.krresearchgate.net This enzyme is typically periplasmic and has an α₂β₂ composition in aerobic and facultatively anaerobic bacteria. asm.orgnih.gov Research using a green fluorescent protein (GFP)-based transposon in Pseudomonas alkylphenolia identified chromosome-encoded genes, pcuRCAXB, required for this compound degradation. jmb.or.kr The expression of GFP was induced by this compound, indicating the regulation of these genes by the presence of the compound. jmb.or.kr

Protocatechuate Ortho-Cleavage Route